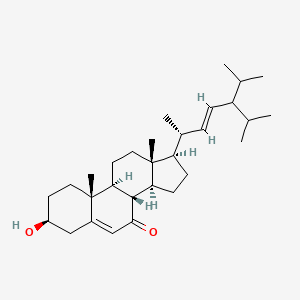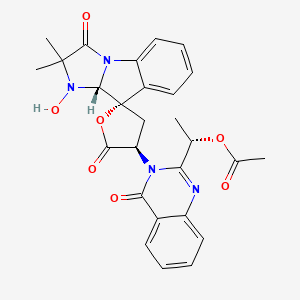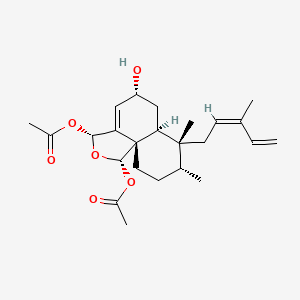
4-Acryloyloxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acryloyloxybenzoic acid: is an organic compound with the molecular formula C10H8O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with an acryloyloxy group. This compound is of significant interest in the field of polymer chemistry due to its ability to form liquid crystalline polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solution Polymerization: 4-Acryloyloxybenzoic acid can be synthesized through solution polymerization.
Bulk Melt Polymerization: Another method involves bulk melt polymerization, where the monomer is melted and polymerized in the presence of a catalyst.
Industrial Production Methods: Industrial production of p-acryloyloxybenzoic acid typically involves large-scale polymerization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Acryloyloxybenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the acryloyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Products typically include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Substitution: Products vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: : 4-Acryloyloxybenzoic acid is used in the synthesis of liquid crystalline polymers, which have applications in display technologies and advanced materials .
Biology: : The compound is studied for its potential antimicrobial properties, making it a candidate for use in medical and pharmaceutical applications .
Medicine: : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable polymers that can encapsulate therapeutic agents .
Mechanism of Action
The mechanism of action of p-acryloyloxybenzoic acid involves its ability to form stable polymers through polymerization reactions. These polymers can interact with various molecular targets, including microbial cell walls, leading to antimicrobial effects . The compound’s ability to form liquid crystalline structures also plays a role in its applications in display technologies and advanced materials .
Comparison with Similar Compounds
Similar Compounds
p-Acryloyloxybenzoyl chloride: Similar in structure but with a chloride group instead of a carboxyl group.
p-Hydroxybenzoic acid: Lacks the acryloyloxy group but shares the benzoic acid core structure.
Uniqueness
Properties
CAS No. |
41514-45-8 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-prop-2-enoyloxybenzoic acid |
InChI |
InChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13) |
InChI Key |
RZZZQPNSNIVWAU-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
Synonyms |
p-acryloyloxybenzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1250215.png)
![methyl (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1250216.png)


